molecular formula C16H16O6S B2643803 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate CAS No. 431929-61-2

2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate

Cat. No.: B2643803
CAS No.: 431929-61-2
M. Wt: 336.36
InChI Key: PTDHLFBNCGPBPO-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate is an aromatic sulfonate ester characterized by three key functional groups:

  • 4-Methoxybenzenesulfonate moiety: A sulfonate group attached to a methoxy-substituted benzene ring, enhancing solubility in polar solvents and enabling hydrogen-bonding interactions .

Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6S/c1-3-21-16-10-12(11-17)4-9-15(16)22-23(18,19)14-7-5-13(20-2)6-8-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDHLFBNCGPBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate typically involves the reaction of 2-ethoxy-4-formylphenol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate may involve the use of automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Ethoxy-4-carboxyphenyl 4-methoxybenzenesulfonate.

    Reduction: 2-Ethoxy-4-hydroxymethylphenyl 4-methoxybenzenesulfonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The sulfonate group can enhance the solubility and stability of the compound in aqueous environments, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

2-Ethoxy-4-formylphenyl 4-Methylbenzoate (C₁₇H₁₆O₄, MW: 284.31 g/mol)
  • Key difference : Replaces the sulfonate group with a benzoate ester.
  • Impact : Reduced polarity and hydrogen-bonding capacity compared to sulfonates, leading to lower solubility in aqueous media. The absence of a sulfonate group may also diminish crystallinity, as seen in coumarin-based benzoates .
4-Formylphenyl 4-Methylbenzenesulfonate (C₁₄H₁₂O₅S, MW: 300.31 g/mol)
  • Key difference : Lacks the ethoxy substituent.
  • However, the ethoxy group in the target compound may stabilize the molecule via intramolecular interactions .
2-Ethoxy-4-formylphenyl 4-Chlorobenzenesulfonate (C₁₅H₁₃ClO₅S, MW: 340.78 g/mol)
  • Key difference : Substitutes methoxy with a chlorine atom.
  • However, the methoxy group in the target compound offers better solubility in organic solvents .

Crystallographic and Solid-State Properties

  • 4-Methoxybenzenesulfonate derivatives (e.g., ammonium 4-methoxybenzenesulfonate) exhibit extensive hydrogen-bonding networks, forming sheet-like or layered structures in crystals . This suggests the target compound may adopt similar arrangements, favoring applications in materials science.
  • Coumarin-based sulfonates (e.g., 4-Methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate) display planar chromene rings and dihedral angles of ~80° between aromatic systems, which could influence the stacking behavior of the target compound .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties References
Target Compound C₁₆H₁₆O₆S ~328.36 (estimated) 4-Methoxybenzenesulfonate, formyl, ethoxy High polarity, hydrogen-bonding capacity
4-Formylphenyl 4-methylbenzenesulfonate C₁₄H₁₂O₅S 300.31 Sulfonate, formyl Enhanced electrophilicity
2-Ethoxy-4-formylphenyl benzoate C₁₆H₁₄O₄ 270.28 Benzoate, ethoxy, formyl Lower solubility, higher volatility
2-Ethoxy-4-formylphenyl isobutyrate C₁₃H₁₆O₄ 234.25 Isobutyrate, ethoxy, formyl Condensation reaction utility

Biological Activity

2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate is an organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of an ethoxy group, a formyl group, and a methoxybenzenesulfonate moiety, contributes to its diverse biological activities. This article delves into the compound's biological activity, including its antioxidant properties and potential applications in biomedical research.

The molecular formula of 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate is C15H15O5S, with a CAS number of 431929-61-2. The compound's structure allows it to undergo several chemical transformations, including oxidation and reduction, which can affect its biological activity.

Property Value
Molecular FormulaC15H15O5S
CAS Number431929-61-2
Functional GroupsEthoxy, Formyl, Methoxybenzenesulfonate

The mechanism of action for 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate involves its interaction with various biological targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The sulfonate group enhances solubility and stability in aqueous environments, facilitating interactions with biological molecules.

Biological Activity

Research indicates that 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate exhibits antioxidant properties , which are crucial for protecting cells from oxidative stress. The compound has been investigated for its potential role in drug development and as a therapeutic agent.

Antioxidant Activity

In vitro studies have demonstrated the ability of this compound to scavenge free radicals, thereby reducing oxidative damage to cells. This property is particularly relevant in the context of diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders.

Case Studies

  • Antioxidant Efficacy : A study conducted on various cell lines showed that treatment with 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate significantly reduced markers of oxidative stress compared to untreated controls. The results indicated a concentration-dependent effect on cell viability and antioxidant enzyme activities.
  • Biomedical Applications : In a recent investigation involving malaria treatment, the compound was incorporated into biopolymer modifications to enhance the inhibition of parasite invasion into red blood cells. The modified materials demonstrated improved protective effects against various parasite strains.

Synthesis

The synthesis of 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate typically involves the reaction between 2-ethoxy-4-formylphenol and 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Q & A

Q. What are the common synthetic routes for preparing 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate, and how do reaction conditions influence yield?

The synthesis typically involves coupling a sulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride) with a phenolic derivative (e.g., 2-ethoxy-4-formylphenol) under basic conditions. Key steps include:

  • Nucleophilic substitution : The phenolic oxygen attacks the sulfonyl chloride group, facilitated by bases like pyridine or triethylamine to scavenge HCl .
  • Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis of the sulfonyl chloride .
    Yield optimization requires precise stoichiometry (1:1 molar ratio of reactants) and temperature control (0–25°C). Impurities such as unreacted sulfonyl chloride can be removed via aqueous washes .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm the presence of the ethoxy (–OCH2_2CH3_3), formyl (–CHO), and sulfonate (–SO3_3) groups. The methoxy (–OCH3_3) resonance typically appears at ~3.8 ppm .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in related sulfonate esters (e.g., 4-Allyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is standard for research-grade material) .

Q. How should researchers handle safety and stability concerns during experimental work?

  • Stability : Store in a desiccator at –20°C to prevent hydrolysis of the sulfonate ester .
  • Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of sulfonate intermediates. First-aid protocols for exposure include rinsing with water and consulting a physician .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of the sulfonate group in cross-coupling reactions?

The electron-withdrawing sulfonate group enhances electrophilicity at the sulfur center, facilitating nucleophilic substitutions. Steric hindrance from the 4-methoxy and 2-ethoxy groups may slow reaction kinetics. For example:

  • Methoxy substituent : The para-methoxy group donates electron density via resonance, slightly reducing sulfonate reactivity compared to unsubstituted analogs .
  • Formyl group : The ortho-formyl group introduces steric bulk, potentially directing regioselectivity in subsequent reactions .
    Computational studies (e.g., DFT) can model these effects, as applied to similar sulfonates in crystallographic analyses .

Q. What strategies resolve contradictions in crystallographic data for sulfonate esters with similar substituents?

Discrepancies in bond lengths or angles (e.g., S–O vs. C–O distances) may arise from differences in crystallization solvents or temperature. To address this:

  • Compare multiple datasets : Cross-reference with structurally analogous compounds, such as N-(4-methoxyphenyl)benzenesulfonamide, to identify trends .
  • Refinement protocols : Use high-resolution data (≤0.8 Å) and software like SHELXL to minimize residual electron density errors .

Q. How can in vitro bioactivity assays be designed to evaluate this compound’s potential as a biochemical probe?

  • Target selection : Screen against enzymes with known sulfonate-binding pockets (e.g., sulfotransferases or tyrosine phosphatases) .
  • Assay conditions : Use phosphate-buffered saline (pH 7.4) and monitor inhibition via fluorescence-based substrates (e.g., p-nitrophenyl phosphate) .
  • Control experiments : Include a non-sulfonated analog (e.g., 4-ethoxybenzaldehyde) to isolate the sulfonate group’s contribution to activity .

Q. What mechanistic insights can be gained from studying hydrolysis kinetics under varying pH conditions?

  • Acidic conditions : Protonation of the sulfonate oxygen accelerates hydrolysis, forming 4-methoxybenzenesulfonic acid and 2-ethoxy-4-formylphenol.
  • Basic conditions : Hydroxide ions attack the sulfur center, leading to cleavage of the S–O bond.
    Kinetic studies (monitored via UV-Vis or LC-MS) reveal rate constants (kk) and activation energies, critical for stability predictions in biological systems .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies between computational predictions and experimental reactivity data?

  • Validate force fields : Re-optimize parameters (e.g., atomic charges) in molecular dynamics simulations using experimental crystallographic data as benchmarks .
  • Replicate experiments : Conduct reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to minimize external variables .

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